2-Methylpropyl 4-(octanoylamino)benzoate
Description
2-Methylpropyl 4-(octanoylamino)benzoate is a benzoic acid derivative characterized by a 2-methylpropyl ester group and a 4-octanoylamino substituent. This compound’s structure suggests applications in polymer chemistry, pharmaceuticals, or specialty materials, where its ester and amide functionalities may influence reactivity, solubility, and thermal stability.
Properties
Molecular Formula |
C19H29NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-methylpropyl 4-(octanoylamino)benzoate |
InChI |
InChI=1S/C19H29NO3/c1-4-5-6-7-8-9-18(21)20-17-12-10-16(11-13-17)19(22)23-14-15(2)3/h10-13,15H,4-9,14H2,1-3H3,(H,20,21) |
InChI Key |
MWSDYYXEOIRAFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 4-(octanoylamino)benzoate can be achieved through a multi-step process involving the following key steps:
Formation of 4-(octanoylamino)benzoic acid: This can be synthesized by reacting 4-aminobenzoic acid with octanoyl chloride in the presence of a base such as pyridine.
Esterification: The 4-(octanoylamino)benzoic acid is then esterified with 2-methylpropanol in the presence of a catalyst such as sulfuric acid to form 2-Methylpropyl 4-(octanoylamino)benzoate.
Industrial Production Methods
In an industrial setting, the production of 2-Methylpropyl 4-(octanoylamino)benzoate would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would typically include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 4-(octanoylamino)benzoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield 4-(octanoylamino)benzoic acid and 2-methylpropanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Hydrolysis: 4-(octanoylamino)benzoic acid and 2-methylpropanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted benzoate derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 4-(octanoylamino)benzoate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Disrupting cell membranes: Leading to antimicrobial effects.
Inhibiting specific biochemical reactions: Resulting in therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzoate Derivatives
Reactivity and Functional Performance
- Ethyl 4-(dimethylamino)benzoate : Exhibits superior degree of conversion in resin systems compared to methacrylate-based analogues, attributed to its electron-donating dimethylamino group. Its reactivity is less influenced by co-initiators like diphenyliodonium hexafluorophosphate (DPI).
- However, its branched ester group could enhance solubility in nonpolar matrices.
Physical and Chemical Properties
- Hydrophobicity: The octanoylamino group’s long alkyl chain likely increases hydrophobicity compared to ethyl 4-(dimethylamino)benzoate, aligning it closer to hexyl benzoate in solubility profiles .
- Thermal Stability : Branched esters (e.g., 2-methylpropyl) typically exhibit lower melting points than linear analogues (e.g., hexyl benzoate), suggesting improved processability for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
